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Compound of Interest

Compound Name:
4-(Bromoacetyl)phenoxyacetic

acid

Cat. No.: B15573425 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a

plausible synthetic route for 4-(bromoacetyl)phenoxyacetic acid, a compound of interest in

medicinal chemistry and drug development. Due to the limited availability of direct experimental

data for the title compound, this guide leverages spectroscopic information from closely related

structural analogs to predict its characteristic spectral features.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 4-(bromoacetyl)phenoxyacetic acid. These

predictions are derived from the known spectral properties of phenoxyacetic acid and 4'-

bromoacetophenone, which represent the core structural motifs of the target molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~10-11 Singlet 1H -COOH

~7.9 Doublet 2H
Aromatic (ortho to -

C(O)CH₂Br)

~7.0 Doublet 2H
Aromatic (ortho to -

OCH₂COOH)

~4.7 Singlet 2H -OCH₂COOH

~4.4 Singlet 2H -C(O)CH₂Br

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~191 -C(O)CH₂Br

~171 -COOH

~161 Aromatic C-O

~132 Aromatic C-C(O)

~131 Aromatic CH (ortho to -C(O)CH₂Br)

~115 Aromatic CH (ortho to -OCH₂COOH)

~65 -OCH₂COOH

~31 -C(O)CH₂Br

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic acid)

~1730 Strong C=O stretch (Carboxylic acid)

~1680 Strong C=O stretch (Ketone)

~1600, ~1500 Medium C=C stretch (Aromatic)

~1240 Strong C-O stretch (Ether)

~1170 Strong C-O stretch (Carboxylic acid)

~680 Medium C-Br stretch

Table 4: Predicted Mass Spectrometry Data
m/z Interpretation

274/276
[M]⁺ Molecular ion peak (presence of Br

isotope)

195 [M - Br]⁺

151 [M - COCH₂Br]⁺

121 [C₆H₅O-CH₂]⁺

77 [C₆H₅]⁺

Synthetic Pathway and Experimental Protocols
A plausible and efficient synthesis of 4-(bromoacetyl)phenoxyacetic acid can be achieved

through a two-step process starting from commercially available phenoxyacetic acid. The

proposed synthetic workflow is illustrated in the diagram below.
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Synthesis of 4-(Bromoacetyl)phenoxyacetic Acid

Starting Material

Step 1: Friedel-Crafts Acylation

Step 2: Bromination

Phenoxyacetic Acid

Bromoacetyl bromide,
AlCl₃, CS₂

Reacts with

4-Acetylphenoxyacetic Acid

Forms

Br₂, Acetic Acid

Reacts with

4-(Bromoacetyl)phenoxyacetic acid

Forms

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 4-(bromoacetyl)phenoxyacetic acid.
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Experimental Protocol: Step 1 - Friedel-Crafts Acylation
of Phenoxyacetic Acid
This protocol is a general procedure and may require optimization.

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous

aluminum chloride (1.2 eq.) in a suitable inert solvent such as carbon disulfide or

nitrobenzene.

Addition of Reactants: Cool the suspension in an ice bath. Add a solution of phenoxyacetic

acid (1.0 eq.) in the same solvent to the flask with stirring. Subsequently, add bromoacetyl

bromide (1.1 eq.) dropwise from the dropping funnel over a period of 30 minutes, maintaining

the temperature below 5°C.

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room

temperature and then heat to a gentle reflux for 2-4 hours. Monitor the reaction progress by

thin-layer chromatography (TLC).

Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto a mixture of

crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride

complex.

Extraction: Separate the organic layer. If a solid product precipitates, it can be collected by

filtration. If the product remains in the organic layer, extract the aqueous layer with a suitable

organic solvent (e.g., ethyl acetate). Combine the organic extracts.

Purification: Wash the combined organic layers with water, followed by a saturated sodium

bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure. The crude 4-acetylphenoxyacetic

acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Protocol: Step 2 - Bromination of 4-
Acetylphenoxyacetic Acid
This protocol is a general procedure and may require optimization.
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Reaction Setup: Dissolve 4-acetylphenoxyacetic acid (1.0 eq.) in glacial acetic acid in a

round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

Addition of Bromine: Add a solution of bromine (1.1 eq.) in glacial acetic acid dropwise to the

stirred solution at room temperature. The color of the bromine should disappear as it reacts.

Reaction: Stir the reaction mixture at room temperature for 1-2 hours or until the reaction is

complete as indicated by TLC.

Work-up: Pour the reaction mixture into a large volume of cold water to precipitate the

product.

Isolation and Purification: Collect the solid product by vacuum filtration and wash it

thoroughly with water to remove any residual acetic acid and hydrobromic acid. The crude 4-
(bromoacetyl)phenoxyacetic acid can be purified by recrystallization from a suitable

solvent (e.g., ethanol).

Visualizing the Synthetic Logic
The following diagram illustrates the logical flow of the synthetic strategy, highlighting the key

transformations.

Start

Phenoxyacetic Acid

Intermediate

4-Acetylphenoxyacetic Acid

Friedel-Crafts
Acylation Final Product

4-(Bromoacetyl)phenoxyacetic acid
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Caption: Logical workflow for the synthesis of the target compound.

This technical guide provides a foundational understanding of the spectroscopic characteristics

and a viable synthetic approach for 4-(bromoacetyl)phenoxyacetic acid. Researchers are

encouraged to use this information as a starting point for their own experimental work, with the

understanding that optimization of the proposed protocols may be necessary to achieve

desired yields and purity.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 4-
(Bromoacetyl)phenoxyacetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF].
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Available at: [https://www.benchchem.com/product/b15573425#spectroscopic-data-nmr-ir-
mass-spec-for-4-bromoacetyl-phenoxyacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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